(S)-1-N-Boc-piperidine-3-ethanol
Overview
Description
(S)-1-N-Boc-piperidine-3-ethanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Boc-piperidine-3-ethanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-piperidine-3-ethanol.
Protection: The hydroxyl group of (S)-piperidine-3-ethanol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields this compound.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (S)-1-N-Boc-piperidine-3-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to yield different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are often employed.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Forms various substituted piperidine derivatives.
Scientific Research Applications
(S)-1-N-Boc-piperidine-3-ethanol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-N-Boc-piperidine-3-ethanol is primarily related to its ability to interact with biological targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine-3-ethanol moiety, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives synthesized from this compound.
Comparison with Similar Compounds
®-1-N-Boc-piperidine-3-ethanol: The enantiomer of (S)-1-N-Boc-piperidine-3-ethanol, with similar chemical properties but different biological activity.
1-N-Boc-piperidine-4-ethanol: A structural isomer with the hydroxyl group at the 4-position instead of the 3-position.
1-N-Boc-piperidine-3-methanol: A related compound with a methanol moiety instead of ethanol.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the ethanol moiety. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABICKZWDHPIP-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649640 | |
Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863578-32-9 | |
Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 863578-32-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.